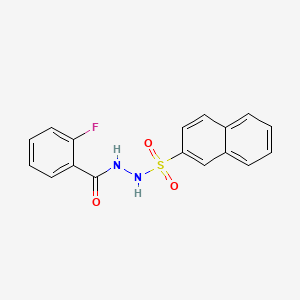

2-fluoro-N'-naphthalen-2-ylsulfonylbenzohydrazide

Vue d'ensemble

Description

CTX-0124143 est un composé unique d’arylsulfonylhydrazide acylique qui a suscité l’intérêt pour ses puissants effets inhibiteurs sur l’acétyltransférase de lysine KAT6A. Ce composé s’est révélé prometteur pour induire la sénescence cellulaire et arrêter la croissance tumorale, ce qui en fait un outil précieux dans la recherche sur le cancer .

Applications De Recherche Scientifique

CTX-0124143 has a wide range of scientific research applications, including:

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du CTX-0124143 implique la préparation d’un squelette de sulfonylhydrazine. Le composé est généralement synthétisé par une série de réactions qui incluent la formation d’un intermédiaire acylsulfonylhydrazide. Les conditions réactionnelles impliquent souvent l’utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et nécessitent un contrôle minutieux de la température et du pH pour garantir l’obtention du produit souhaité .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour le CTX-0124143 ne soient pas largement documentées, la synthèse du composé peut être mise à l’échelle en utilisant des techniques de synthèse organique standard. Les étapes clés impliquent la préparation de l’intermédiaire acylsulfonylhydrazide et la purification subséquente pour atteindre des niveaux de pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

CTX-0124143 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels du composé.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau de la partie sulfonylhydrazine.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le CTX-0124143 comprennent des agents oxydants tels que le peroxyde d’hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées et l’utilisation d’atmosphères inertes pour prévenir les réactions secondaires indésirables .

Principaux produits formés

Les principaux produits formés à partir des réactions de CTX-0124143 dépendent des conditions réactionnelles spécifiques. Par exemple, les réactions d’oxydation peuvent donner des dérivés sulfonylés, tandis que les réactions de substitution peuvent produire une variété d’acylsulfonylhydrazides substitués .

Applications de la recherche scientifique

CTX-0124143 a une large gamme d’applications de recherche scientifique, notamment :

Mécanisme D'action

CTX-0124143 exerce ses effets en inhibant l’activité de l’acétyltransférase de lysine KAT6A. Cette inhibition se produit par une liaison compétitive au site de liaison de l’acétyl coenzyme A (Ac-CoA) sur KAT6A. En bloquant ce site, CTX-0124143 empêche l’acétylation des histones, ce qui entraîne des modifications de l’expression des gènes et l’induction de la sénescence cellulaire .

Comparaison Avec Des Composés Similaires

Composés similaires

CTX-0124143 fait partie d’une classe de composés appelés acylsulfonylhydrazides. Des composés similaires incluent :

WM-8014 : Un inhibiteur très puissant de KAT6A avec une valeur de CI50 de 8 nM.

WM-1119 : Un autre inhibiteur puissant de KAT6A avec une biodisponibilité et une efficacité accrues in vivo.

Unicité

Ce qui distingue CTX-0124143 des composés similaires, c’est sa structure unique et sa capacité à induire la sénescence cellulaire sans provoquer de dommages à l’ADN. Cela en fait un outil précieux pour étudier le rôle de KAT6A dans le cancer et d’autres maladies .

Propriétés

IUPAC Name |

2-fluoro-N'-naphthalen-2-ylsulfonylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O3S/c18-16-8-4-3-7-15(16)17(21)19-20-24(22,23)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,20H,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGWGSMHPCWLOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NNC(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.